Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

Description

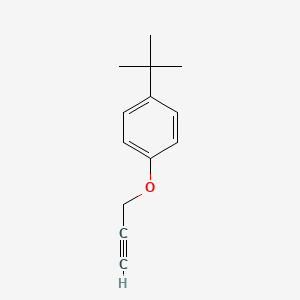

The compound Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- (hereafter referred to as the "target compound") is a para-substituted benzene derivative featuring two functional groups:

- A tert-butyl group (1,1-dimethylethyl) at position 1, contributing steric bulk and hydrophobicity.

- A 2-propynyloxy group (propargyloxy) at position 4, introducing a reactive alkyne moiety.

This combination of substituents imparts unique physicochemical properties, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name |

1-tert-butyl-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKMFILTJDWOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197435 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48144-15-6 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, also known by its IUPAC name 2,4-dimethylphenyl 2-propynyl ether, has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This compound is represented by the molecular formula CHO and a molecular weight of approximately 160.2124 g/mol .

Chemical Structure

The chemical structure of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is characterized by a benzene ring substituted with a tert-butyl group and a propynyl ether group. This unique arrangement is expected to influence its biological properties significantly.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. Benzene derivatives often possess hydroxyl groups that contribute to their ability to scavenge free radicals. A related study highlighted that phenolic ethers demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzene derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with alkyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. Although Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- was not specifically tested, its structural similarities suggest potential efficacy .

Case Study 2: Antioxidant Effects

In another investigation focusing on the antioxidant properties of phenolic compounds, it was found that derivatives with ether functionalities showed a marked increase in their ability to reduce oxidative stress markers in vitro. This suggests that Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- may also exhibit similar protective effects against cellular damage caused by free radicals .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis of Advanced Materials

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is utilized in the synthesis of advanced materials, particularly in the creation of polymers and resins. Its structure allows for the incorporation of functional groups that enhance the mechanical and thermal properties of the resulting materials.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure can be modified to develop new drugs with specific therapeutic effects. For instance, modifications to the propynyl group can lead to compounds with enhanced biological activity against various diseases.

Agricultural Chemicals

Research indicates potential applications in agrochemicals, particularly as a precursor for herbicides or fungicides. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemical formulations that are more effective and environmentally friendly.

Antimicrobial Activity

Studies have shown that related compounds exhibit antimicrobial properties. While specific data on Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is limited, its structural analogs have demonstrated efficacy against various bacterial strains. Future research could explore its potential as an antimicrobial agent.

Chemical Reactivity Studies

Due to its unique structure, Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is valuable in studying chemical reactivity patterns within aromatic compounds. It can serve as a model compound for understanding substitution reactions and the influence of steric effects on reactivity.

Case Study 1: Synthesis of Functional Polymers

A study demonstrated the use of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- in synthesizing functional polymers that exhibit improved thermal stability and mechanical strength compared to traditional polymers. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications in aerospace and automotive industries.

Case Study 2: Antimicrobial Potential

Research on structural analogs has revealed that compounds similar to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- possess significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that further exploration of this compound could yield new antimicrobial agents.

Safety and Environmental Considerations

While exploring the applications of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, it is crucial to consider safety data. The compound is classified under specific hazard categories including skin irritation and respiratory toxicity . Proper handling protocols must be followed during research and application development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

The table below compares the target compound with structurally similar para-substituted benzene derivatives identified in the evidence:

Key Observations:

- Electronic Effects : The propargyloxy group in the target compound is electron-withdrawing due to the electronegative oxygen, while the tert-butyl group donates electrons via inductive effects. This contrast creates a polarized electronic environment .

- Reactivity : The alkyne in the propargyloxy group offers sites for cycloaddition or polymerization, unlike saturated alkoxy chains in analogues like 1-tert-Butyl-4-(2-ethoxyethoxy)benzene .

Physical Properties

Limited direct data on the target compound exists, but inferences can be drawn from analogues:

- Boiling/Melting Points : Bulky tert-butyl groups generally lower melting points due to reduced crystallinity. The propargyloxy group’s rigidity may slightly elevate boiling points compared to flexible ethers (e.g., 2-ethoxyethoxy) .

- Solubility : The tert-butyl group increases hydrophobicity, making the compound less soluble in polar solvents than derivatives with hydrophilic substituents (e.g., ethoxyethoxy).

Preparation Methods

Williamson Ether Synthesis

This method is commonly used for the synthesis of ethers. It involves the reaction of an alkyl halide with a phenoxide ion in the presence of a base.

- Reactants: 4-tert-butylphenol, propargyl bromide

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile

- Temperature: Room temperature to reflux

$$ \text{4-tert-butylphenol} + \text{propargyl bromide} \xrightarrow{\text{NaOH/DMF}} \text{1-tert-butyl-4-prop-2-ynoxybenzene} $$

Phase Transfer Catalysis

This method can enhance the efficiency of the Williamson ether synthesis by using a phase transfer catalyst.

- Reactants: Same as above

- Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB)

- Solvent: Water and an organic solvent like dichloromethane or toluene

- Temperature: Room temperature

$$ \text{4-tert-butylphenol} + \text{propargyl bromide} \xrightarrow{\text{NaOH/TBAB/H2O-CH2Cl2}} \text{1-tert-butyl-4-prop-2-ynoxybenzene} $$

Chemical Properties and Analysis

The chemical properties of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- are crucial for understanding its behavior and applications.

Chemical Stability

The compound is generally stable under normal conditions but may react with strong acids or bases.

Spectral Analysis

Spectral analysis such as NMR and IR spectroscopy can be used to confirm the structure of the compound.

Research Findings and Applications

While specific research findings on this compound are limited, its structure suggests potential applications in materials science and organic synthesis.

Materials Science

The propargyl group can be used for further functionalization, such as click chemistry reactions, which are valuable in materials synthesis.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules, leveraging the reactivity of the propargyl group.

Data Table: Preparation Methods Summary

| Method | Reactants | Base | Solvent | Temperature |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-tert-butylphenol, propargyl bromide | NaOH or K2CO3 | DMF, THF, or acetonitrile | Room temperature to reflux |

| Phase Transfer Catalysis | Same as above | NaOH | Water and CH2Cl2 or toluene | Room temperature |

Q & A

Q. What synthetic routes are most effective for preparing Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , leveraging the nucleophilic substitution between a tert-butyl-substituted phenol derivative and propargyl bromide. Key conditions include:

- Base: Potassium carbonate (K₂CO₃) in anhydrous DMF at 80–100°C .

- Solvent: Polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS validation .

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of phenol to propargyl bromide).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl (singlet at ~1.3 ppm) and propargyloxy (triplet for -OCH₂C≡CH at ~4.6 ppm; acetylene proton at ~2.5 ppm) .

- ¹³C NMR : Confirm ether linkage (δ ~70 ppm for OCH₂) and acetylene carbons (δ ~75–85 ppm) .

- IR Spectroscopy : Detect C≡C stretch (~2100 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .

- GC-MS : Validate purity and molecular ion peak (calculated m/z: 204.3) using NIST reference data .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact (GHS Category: Skin/Eye Irritant) .

- Storage : Store in airtight containers at ambient temperature, away from oxidizing agents .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How do electronic effects of the tert-butyl and propargyloxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis :

- tert-butyl is an electron-donating group (EDG), activating the benzene ring toward electrophilic substitution.

- Propargyloxy has mixed effects: oxygen lone pairs (EDG) vs. electron-withdrawing acetylene (EWG).

- Experimental Design :

- Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) .

- Test reactivity in Sonogashira coupling (Pd catalysis) under varying conditions (e.g., ligand/base systems) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Controlled Studies :

- Expose the compound to pH 1–6 buffers at 25–60°C for 24–72 hours.

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts (e.g., propargyl alcohol) .

- Mechanistic Insight : Acidic cleavage of the ether bond is likely pH- and temperature-dependent. Compare with analogs (e.g., 4-tert-butylbenzyl chloride) .

Q. What strategies enable selective functionalization of the acetylene group without perturbing the tert-butyl substituent?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.